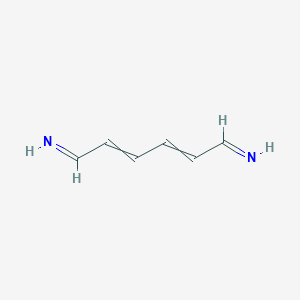![molecular formula C13H16O2Se B14270996 Benzene, [(3,3-diethoxy-1-propynyl)seleno]- CAS No. 163189-52-4](/img/structure/B14270996.png)
Benzene, [(3,3-diethoxy-1-propynyl)seleno]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [(3,3-diethoxy-1-propynyl)seleno]-: is an organic compound with the molecular formula C13H16O2Se It is a derivative of benzene, where the hydrogen atom is replaced by a [(3,3-diethoxy-1-propynyl)seleno] group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(3,3-diethoxy-1-propynyl)seleno]- typically involves the reaction of benzene with [(3,3-diethoxy-1-propynyl)seleno] chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the seleno compound. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of Benzene, [(3,3-diethoxy-1-propynyl)seleno]- follows a similar synthetic route but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of automated purification systems such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and the isolation of the pure compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzene, [(3,3-diethoxy-1-propynyl)seleno]- undergoes oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation leads to the formation of selenoxide derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of selenoethers.
Substitution: Electrophilic substitution reactions occur at the benzene ring, where the [(3,3-diethoxy-1-propynyl)seleno] group can be replaced by other functional groups such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Selenoxide derivatives.
Reduction: Selenoethers.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzene, [(3,3-diethoxy-1-propynyl)seleno]- is used as a precursor in the synthesis of various organoselenium compounds
Biology: In biological research, this compound is used to study the effects of organoselenium compounds on cellular processes. It is investigated for its potential antioxidant and anticancer properties.
Medicine: Benzene, [(3,3-diethoxy-1-propynyl)seleno]- is explored for its potential use in drug development. Organoselenium compounds are known for their therapeutic properties, and this compound is studied for its potential as an anticancer and antiviral agent.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Benzene, [(3,3-diethoxy-1-propynyl)seleno]- involves the interaction of the seleno group with various molecular targets. The seleno group can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in the activation of signaling pathways involved in cell death or survival. The compound’s ability to modulate these pathways makes it a potential therapeutic agent.
Comparación Con Compuestos Similares
- Benzene, [(3,3-diethoxy-1-propynyl)thio]-
- Benzene, [(3,3-diethoxy-1-propynyl)amino]-
- Benzene, [(3,3-diethoxy-1-propynyl)oxy]-
Comparison:
- Benzene, [(3,3-diethoxy-1-propynyl)seleno]- is unique due to the presence of the seleno group, which imparts distinct redox properties compared to the thio, amino, and oxy analogs.
- The seleno compound exhibits higher reactivity in redox reactions, making it more effective in generating reactive oxygen species.
- The biological activity of the seleno compound is also distinct, with potential applications in anticancer and antiviral therapies, whereas the thio, amino, and oxy analogs may have different therapeutic profiles.
Propiedades
Número CAS |
163189-52-4 |
|---|---|
Fórmula molecular |
C13H16O2Se |
Peso molecular |
283.24 g/mol |
Nombre IUPAC |
3,3-diethoxyprop-1-ynylselanylbenzene |
InChI |
InChI=1S/C13H16O2Se/c1-3-14-13(15-4-2)10-11-16-12-8-6-5-7-9-12/h5-9,13H,3-4H2,1-2H3 |
Clave InChI |
ANWPPFXMNFIQOV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C#C[Se]C1=CC=CC=C1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


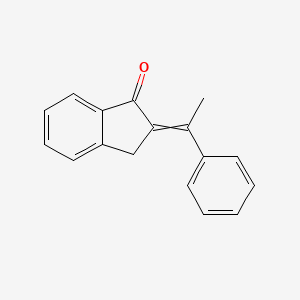

![5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene](/img/structure/B14270928.png)

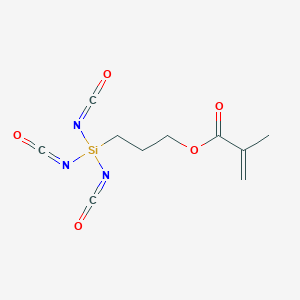

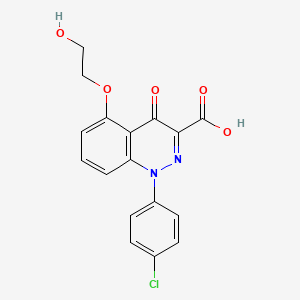
![3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene](/img/structure/B14270943.png)
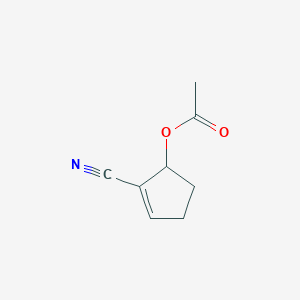
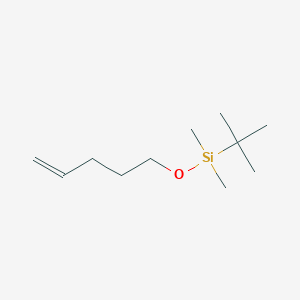
![Silane,[[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxy](1,1-dimethylethyl)dimethyl-](/img/structure/B14270973.png)
![3-{4-[(11-Hydroxyundecyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14270974.png)

